Acetamide-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

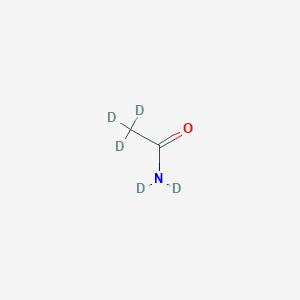

Structure

3D Structure

Properties

IUPAC Name |

N,N,2,2,2-pentadeuterioacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1D3/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFVBJFMPXGRIB-OMNVKBNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583752 | |

| Record name | (~2~H_5_)Acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33675-83-1 | |

| Record name | (~2~H_5_)Acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Acetamide-d5: A Technical Guide for Researchers and Drug Development Professionals

An in-depth overview of the chemical properties, specifications, and applications of Acetamide-d5, a crucial tool in modern analytical and metabolic research.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of acetamide. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document details the chemical and physical properties of this compound, its common applications, and a generalized experimental protocol for its use as an internal standard in quantitative mass spectrometry.

Core Chemical Properties and Specifications

This compound is a form of acetamide where five hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution makes it an ideal internal standard for quantitative analyses, as it is chemically identical to the endogenous compound but can be distinguished by its mass.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | N,N,2,2,2-pentadeuterioacetamide | [1] |

| Synonyms | This compound, d5-acetamide, Acetic Acid-d5 Amide | [2][3] |

| CAS Number | 33675-83-1 | [4][5] |

| Unlabeled CAS Number | 60-35-5 | [4] |

| Molecular Formula | C₂D₅NO or CD₃COND₂ | [4][5] |

| Molecular Weight | 64.098 g/mol (may vary slightly by source) | [1][4][5] |

Table 2: Physical and Chemical Specifications

| Specification | Value | Source(s) |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | 78-80 °C (lit.) | [2][5] |

| Boiling Point | 221 °C (lit.) | [5] |

| Isotopic Purity | ≥99 atom % D | [4][5] |

| Chemical Purity | ≥98% | [4] |

| Solubility | Soluble in DMSO (Sparingly, Heated), Methanol (Slightly) | |

| Storage | Store at room temperature, protect from moisture. | [3] |

| Stability | Stable under recommended storage conditions. Should be re-analyzed for chemical purity after three years. | [6] |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[7] The use of a stable isotope-labeled internal standard is considered the gold standard for correcting for variability in sample preparation and matrix effects, thereby enhancing the accuracy and precision of the quantification of the unlabeled analyte (acetamide).[7]

Acetamide itself is used as a plasticizer and an industrial solvent and is a precursor in the synthesis of various compounds.[3] Research has also explored the biological activities of acetamide derivatives.[7] Therefore, the ability to accurately quantify acetamide levels is crucial in various research fields, including:

-

Metabolic Studies: To trace the metabolic fate of acetamide or related compounds.

-

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of drugs that are metabolized to or from acetamide.

-

Food Science and Toxicology: To quantify the presence of acetamide in food products, as it can be formed during processing.

-

Environmental Analysis: To monitor the levels of acetamide in environmental samples.

Experimental Protocols

The following is a generalized experimental protocol for the use of this compound as an internal standard for the quantification of acetamide in a biological matrix (e.g., plasma, urine) by LC-MS/MS.

Objective: To accurately quantify the concentration of acetamide in a biological sample.

Materials:

-

Acetamide (analytical standard)

-

This compound (internal standard)

-

Biological matrix (e.g., plasma, urine)

-

Solvents for extraction and chromatography (e.g., acetonitrile, methanol, water)

-

Formic acid or other modifiers for mobile phase

-

Sample preparation materials (e.g., protein precipitation plates, solid-phase extraction cartridges)

-

LC-MS/MS system

Methodology:

-

Preparation of Stock Solutions and Calibration Standards:

-

Prepare a stock solution of Acetamide and this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by spiking known concentrations of Acetamide into the blank biological matrix.

-

Prepare a working solution of this compound at a fixed concentration.

-

-

Sample Preparation:

-

To an aliquot of the biological sample, calibration standard, or quality control sample, add a fixed volume of the this compound working solution.

-

Perform a sample cleanup procedure to remove interfering substances. A common method is protein precipitation with a solvent like acetonitrile, followed by centrifugation. Alternatively, solid-phase extraction (SPE) can be used for more complex matrices.

-

Transfer the supernatant or the eluted sample to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the analyte and internal standard from other matrix components using a suitable LC column and mobile phase gradient.

-

Detect and quantify the analyte and internal standard using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both acetamide and this compound should be optimized.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (acetamide) to the internal standard (this compound) for each sample, calibration standard, and quality control.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of acetamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

The following diagrams illustrate the logical workflow of a typical quantitative analysis using this compound as an internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

Caption: Principle of LC-MS separation and detection.

References

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 4. What is Acetamide used for? [synapse.patsnap.com]

- 5. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Acetamide-d5 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Acetamide-d5, a deuterated analog of acetamide. It is intended to serve as a valuable resource for professionals in research and development who utilize stable isotope-labeled compounds. This document covers its fundamental properties, analytical methodologies, and relevant applications, presenting data in a clear and accessible format.

Core Properties of this compound

This compound is a form of acetamide where five hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic labeling makes it a useful tool in various scientific applications, including as an internal standard in mass spectrometry-based quantification and for mechanistic studies of chemical reactions.

A summary of its key quantitative data is presented in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 33675-83-1 | [1][2] |

| Molecular Formula | C₂D₅NO | [1][2] |

| Molecular Weight | 64.10 g/mol | [2][3][4] |

| Isotopic Purity | 99 atom % D | [4] |

| Melting Point | 78-80 °C | |

| Boiling Point | 221 °C |

Experimental Protocols

Detailed methodologies for experiments involving this compound are crucial for reproducibility and accurate results. Below are outlines of common experimental protocols where this compound is employed.

Quantitative Analysis using Mass Spectrometry

This compound is frequently used as an internal standard for the quantification of acetamide in various matrices. The following is a generalized workflow for such an analysis.

Caption: Workflow for quantitative analysis using this compound.

Methodology:

-

Preparation of Standards: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile). Working standards are then prepared by serial dilution.

-

Sample Preparation: A known amount of the this compound internal standard solution is added ("spiked") into the unknown sample and the calibration standards. The analytes are then extracted from the sample matrix using an appropriate technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The extracted sample is then typically evaporated to dryness and reconstituted in the mobile phase.

-

Instrumental Analysis: The prepared samples are injected into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). The chromatographic conditions are optimized to separate acetamide from other matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both acetamide and this compound.

-

Data Analysis: The peak area ratio of the analyte (acetamide) to the internal standard (this compound) is calculated for each sample and standard. A calibration curve is constructed by plotting the peak area ratios of the standards against their known concentrations. The concentration of acetamide in the unknown samples is then determined from this calibration curve.

Logical Relationship of Key Information

The following diagram illustrates the logical flow and relationship between the key pieces of information for this compound.

Caption: Key information relationship for this compound.

References

An In-depth Technical Guide to the Physical State and Appearance of Acetamide-d5

This technical guide provides a comprehensive overview of the physical and chemical properties of Acetamide-d5 (CAS No: 33675-83-1), a deuterated isotopologue of acetamide. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for various analytical applications, including as internal standards for mass spectrometry or as tracers in metabolic studies.

Physical and Chemical Properties

This compound, with the linear formula CD₃COND₂, is the deuterium-labeled form of Acetamide.[1][2] It is primarily used as an intermediate in chemical syntheses, as a plasticizer, and has applications in the production of insecticides.[1]

1.1 Appearance and Physical State

At room temperature, this compound exists as a solid.[3][4][5] It is typically described as a white to off-white crystalline solid or powder.[1][3][4] The non-deuterated form, Acetamide, is noted to be colorless and deliquescent (tending to absorb moisture from the air) with a characteristic mousy odor when impure.[6][7]

1.2 Quantitative Physical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 33675-83-1 | [2][3][5] |

| Molecular Formula | C₂D₅NO | [8] |

| Linear Formula | CD₃COND₂ | [2][5] |

| Molecular Weight | 64.10 g/mol | [2][5][9] |

| Exact Mass | 64.068497 Da | [8] |

| Physical Form | Solid, Crystal, Powder | [1][3][4][5] |

| Color | White to Off-White | [3][4] |

| Melting Point | 78-80 °C (lit.) | [2][3][5][8] |

| Boiling Point | 221 °C (lit.) | [3][4][5][8] |

| Density | 0.9 ± 0.1 g/cm³ | [8] |

| Isotopic Purity | 99 atom % D | [2][5][9] |

| Solubility | Sparingly soluble in DMSO (with heating), Slightly soluble in Methanol | [3][4] |

Experimental Protocols for Physical Characterization

While specific experimental data for the characterization of every batch of this compound is proprietary to the manufacturer, the following outlines the standard methodologies used to determine the physical properties listed above.

2.1 Visual Inspection for Appearance and Physical State

This is the most fundamental test performed.

-

Objective: To determine the color, form, and general appearance of the material.

-

Methodology:

-

A small, representative sample of this compound is placed on a clean, white, non-reactive surface (e.g., a watch glass).

-

The sample is observed under controlled, bright, neutral lighting against a white and a black background to accurately assess its color.

-

The physical form (e.g., crystalline, powder, amorphous solid) is noted. A microscope may be used for a more detailed examination of crystal structure.

-

Any characteristic odor is noted. For acetamides, this often involves checking for the faint "mousy" smell indicative of impurities.[7]

-

2.2 Melting Point Determination

The melting point is a critical indicator of purity.

-

Objective: To determine the temperature range over which the solid material transitions to a liquid.

-

Methodology (Capillary Method):

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated digital instrument).

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point of 78-80 °C.[3][5][8]

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂. A narrow range is indicative of high purity.

-

Diagrams and Workflows

3.1 Logical Workflow for Physical Property Determination

The following diagram illustrates the standard workflow for the physical characterization of a chemical compound like this compound.

Caption: Workflow for the physical analysis of a chemical sample.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound D 99atom 33675-83-1 [sigmaaldrich.com]

- 3. 33675-83-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. m.chemicalbook.com [m.chemicalbook.com]

- 5. This compound 99 atom % D | 33675-83-1 [sigmaaldrich.com]

- 6. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Acetamide | 60-35-5 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. cdnisotopes.com [cdnisotopes.com]

A Comprehensive Guide to the Long-Term Stability and Storage of Acetamide-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the long-term stability and recommended storage conditions for Acetamide-d5. It encompasses a review of available data, outlines experimental protocols for stability testing based on international guidelines, and presents potential degradation pathways. This document is intended to serve as a valuable resource for researchers and professionals in the pharmaceutical and life sciences industries to ensure the integrity and reliability of this compound in their studies.

Overview of this compound Stability

This compound (CD₃COND₂) is a deuterated analog of acetamide commonly used as an internal standard in analytical chemistry, particularly in mass spectrometry-based applications. The stability of this compound is crucial for its accurate use in quantitative analyses.

General recommendations from suppliers indicate that this compound is stable when stored under recommended conditions. It is typically shipped as a non-hazardous material and should be stored at room temperature.[1] Key considerations for maintaining its stability include protection from moisture, as it is known to be moisture-sensitive. After a period of three years, it is advisable to re-analyze the compound for chemical purity before use.[1]

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (20-25°C) | Prevents thermal degradation. |

| Humidity | Dry environment | This compound is moisture-sensitive; exposure to humidity can lead to hydrolysis. |

| Container | Tightly sealed container | Protects from moisture and atmospheric contaminants. |

| Light | Protect from light | While not explicitly stated for this compound, photostability studies are a standard part of stability testing to prevent light-induced degradation. |

| Ventilation | Well-ventilated area | General good laboratory practice for chemical storage. |

Long-Term Stability Data

While specific long-term stability studies on this compound are not extensively published, the stability can be inferred from the stability of acetamide and by following the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances. The following tables represent a hypothetical summary of stability data based on these guidelines.

Table 1: Long-Term Stability Data for this compound (25°C ± 2°C / 60% RH ± 5% RH)

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White crystalline solid | 99.8 | 0.2 |

| 3 | White crystalline solid | 99.7 | 0.3 |

| 6 | White crystalline solid | 99.6 | 0.4 |

| 9 | White crystalline solid | 99.5 | 0.5 |

| 12 | White crystalline solid | 99.4 | 0.6 |

| 18 | White crystalline solid | 99.2 | 0.8 |

| 24 | White crystalline solid | 99.0 | 1.0 |

| 36 | White crystalline solid | 98.5 | 1.5 |

Table 2: Accelerated Stability Data for this compound (40°C ± 2°C / 75% RH ± 5% RH)

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White crystalline solid | 99.8 | 0.2 |

| 1 | White crystalline solid | 99.5 | 0.5 |

| 3 | White crystalline solid | 99.0 | 1.0 |

| 6 | White crystalline solid | 98.2 | 1.8 |

Potential Degradation Pathways

The primary degradation pathway for acetamide, and by extension this compound, is hydrolysis. Other potential degradation routes include thermal decomposition and photolysis.

References

Acetamide-d5 safety data sheet and handling precautions

An In-depth Technical Guide to the Safety and Handling of Acetamide-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for this compound (CAS No. 33675-83-1). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary protocols for safe use in a laboratory or drug development setting.

Chemical and Physical Properties

This compound is the deuterated form of Acetamide.[1] While the isotopic labeling does not significantly alter the chemical hazards compared to the parent compound, it is crucial to handle it with the same precautions.

| Property | Value | Source(s) |

| CAS Number | 33675-83-1 | [2][3][4] |

| Molecular Formula | CD₃COND₂ | [2][3][4] |

| Molecular Weight | 64.10 g/mol | [2][3][4] |

| Appearance | Colorless to white crystalline solid | [5][6] |

| Odor | Mousy, musty odor | [5][6] |

| Melting Point | 78-80 °C | [3] |

| Boiling Point | 221 °C | [3] |

| Solubility | Soluble in water, alcohol, and chloroform.[5][7] | [5][7] |

| Stability | Stable under recommended storage conditions.[2] Hygroscopic and deliquescent.[5][6][8] | [2][5][6][8] |

Hazard Identification and Toxicological Data

This compound is classified as a substance suspected of causing cancer.[3][6] The primary health hazard is its potential carcinogenicity.

GHS Classification:

Toxicological Summary:

| Metric | Value | Species | Notes |

| LD₅₀ (Oral) | 7000 mg/kg | Rat | Data for non-deuterated Acetamide.[9] |

| Carcinogenicity | IARC Group 2B | N/A | Possibly carcinogenic to humans (data for Acetamide).[5][6] |

| Skin Irritation | May cause mild skin irritation.[10] | Human | Some guideline tests on animals show no irritation. |

| Eye Irritation | May cause eye irritation. | N/A | Some guideline tests on animals show no irritation. |

| Inhalation | Inhaling dust can irritate the nose and throat.[11] | N/A |

Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure safety.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6][8]

-

Facilities must be equipped with an eyewash station and a safety shower.[8][12]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

-

Skin Protection: Wear protective gloves, such as nitrile rubber, to prevent skin exposure.[8][9] Protective clothing should be worn to minimize skin contact.[6][8][12]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8][12]

Safe Handling Procedures

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[6]

-

Minimize dust generation and accumulation during handling.[8]

-

Wash hands thoroughly with soap and water after handling and before breaks.[9][13]

Storage Conditions

-

Keep containers tightly closed to prevent moisture absorption, as the material is hygroscopic.[8][14]

-

Store locked up or in an area accessible only to qualified or authorized personnel.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and reducing agents.[8][9][11]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

| Exposure Route | Protocol |

| Inhalation | Remove from exposure and move to fresh air immediately.[8][12] If breathing is difficult, give oxygen.[8][12] If not breathing, give artificial respiration.[8][12] Seek medical attention.[8][12] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical aid.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek medical attention.[8] |

| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water.[5][6][14] Seek immediate medical attention.[8] |

Accidental Release Measures (Spills)

-

Evacuate: Evacuate personnel from the danger area.

-

Ventilate: Ensure adequate ventilation of the spill area.[5][6][8]

-

Containment: Prevent the substance from entering drains.[12][14]

-

Cleanup: Carefully vacuum or sweep up the material, avoiding dust generation.[8][12] Place the spilled material into a suitable, labeled container for disposal.[8][12]

-

Decontamination: Wash the spill site after the material pickup is complete.[5][6]

Fire-Fighting Measures and Disposal

Fire-Fighting

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8][12][14] Note that water or foam may cause frothing.[8]

-

Hazardous Combustion Products: When heated to decomposition, it may emit toxic fumes of nitrogen oxides and carbon monoxide.[5][6][8][9]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand mode and full protective gear.[8][12]

| NFPA 704 Diamond (for Acetamide) | |

| Health (Blue) | 2 |

| Flammability (Red) | 1 |

| Instability (Yellow) | 1 |

| Special | |

| (Data for non-deuterated Acetamide)[8] |

Disposal Considerations

-

Disposal must be in accordance with local, state, and federal regulations.

-

The product should not be disposed of with municipal waste.[9]

-

Engage a licensed professional waste disposal service to dispose of this material.[14] Offer surplus and non-recyclable solutions to a licensed disposal company.[14]

-

Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[14]

Safety and Handling Workflow Visualization

The following diagram illustrates the logical workflow for handling this compound safely, from initial assessment to final disposal.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. This compound 99 atom % D | 33675-83-1 [sigmaaldrich.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. archpdfs.lps.org [archpdfs.lps.org]

- 6. Acetamide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. Acetamide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 8. southwest.tn.edu [southwest.tn.edu]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. epa.gov [epa.gov]

- 11. nj.gov [nj.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. chemos.de [chemos.de]

- 14. pallavchemicals.com [pallavchemicals.com]

Acetamide-d5: A Technical Guide for Researchers and Drug Development Professionals

An in-depth overview of the commercial availability, technical specifications, and primary applications of Acetamide-d5, with a focus on its role as an internal standard in quantitative mass spectrometry.

Introduction

This compound (CD₃COND₂) is the deuterated isotopologue of acetamide, a simple organic amide. In the fields of analytical chemistry, drug metabolism, and clinical diagnostics, stable isotope-labeled compounds like this compound are indispensable tools. The substitution of hydrogen atoms with deuterium results in a compound that is chemically almost identical to its non-labeled counterpart but has a higher molecular weight. This mass difference is readily detectable by mass spectrometry, making this compound an excellent internal standard for the accurate quantification of acetamide and related compounds in complex biological matrices. This guide provides a comprehensive overview of the commercial suppliers, technical data, and key applications of this compound for researchers, scientists, and professionals in drug development.

Commercial Availability and Specifications

This compound is available from several reputable chemical suppliers specializing in stable isotope-labeled compounds. The product is typically offered in various quantities with high isotopic and chemical purity. While pricing is often available upon request, the following table summarizes the key specifications and typical packaging sizes offered by major suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity (atom % D) | Chemical Purity | Typical Packaging Sizes | Certificate of Analysis |

| Sigma-Aldrich | 33675-83-1 | CD₃COND₂ | 64.10 | ≥99% | Not specified | Custom packaging available upon request | Available |

| CDN Isotopes | 33675-83-1 | CD₃COND₂ | 64.10 | ≥99% | Not specified | 0.25 g, 0.5 g | Available |

| LGC Standards | 33675-83-1 | C₂D₅NO | 64.098 | ≥99% | min 98% | 0.25 g, 0.5 g, 10 mg, 50 mg, 100 mg | Available |

| MedchemExpress | 33675-83-1 | Not specified | Not specified | Not specified | Not specified | 1 mg, 5 mg | Available |

| Simson Pharma | 33675-83-1 | Not specified | Not specified | Not specified | Not specified | Inquire for details | Available |

| Alfa Chemistry | 33675-83-1 | CD₃COND₂ | 64.10 | ≥99% | Not specified | Inquire for details | Available |

Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to contact the suppliers directly for the most current information and for pricing.

Primary Application: Internal Standard for Quantitative Mass Spectrometry

The most prominent application of this compound is as an internal standard in quantitative assays using mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is considered the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response.[1] Since this compound has nearly identical chemical and physical properties to endogenous acetamide, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer's source.[1] This allows for highly accurate and precise quantification.

General Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of an analyte (in this case, acetamide) in a biological sample using this compound as an internal standard.

Detailed Experimental Protocol: Quantification of Acetamide in a Food Matrix by GC-MS

This protocol is adapted from a study on the exposure assessment of acetamide in various food matrices and demonstrates the use of deuterated acetamide as a reference standard.[2]

1. Materials and Reagents:

-

This compound (as a surrogate analyte/internal standard)

-

Propionamide (as an alternative internal standard)

-

9-Xanthydrol (derivatizing agent)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Sample matrix (e.g., milk, beef, coffee extract)

2. Preparation of Standards and Samples:

-

Stock Solutions: Prepare individual stock solutions of this compound and propionamide in a suitable solvent (e.g., methanol or water).

-

Calibration Standards: Prepare a series of calibration standards by spiking the sample matrix with known concentrations of this compound. Include a constant concentration of propionamide in each standard as the internal standard.

-

Sample Preparation:

3. Derivatization Procedure:

-

To the sample or standard, add an acidic solution of 9-xanthydrol. The reaction requires acidic conditions (pH < 2) and can be performed at room temperature for a defined period (e.g., 1.5 hours).[2]

-

The derivatization reaction converts the amides (acetamide, this compound, and propionamide) into their corresponding xanthyl-amides.

-

Extract the xanthyl-amides from the aqueous solution using an organic solvent like ethyl acetate.

-

Dry the organic extract with anhydrous sodium sulfate.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

4. GC-MS Instrumental Conditions:

-

Gas Chromatograph: Agilent GC or equivalent.

-

Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[2]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[2]

-

Injection: Split injection (e.g., 1:8 split ratio) with an injection volume of 1.0 µL.[2]

-

Injector Temperature: 240 °C.[2]

-

Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped to 300 °C at 20 °C/min and held for 15 minutes.[2]

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.[2]

-

Acquisition Mode: For quantification, selected ion monitoring (SIM) is typically used to monitor the characteristic ions of the derivatized acetamide, this compound, and propionamide.

5. Data Analysis:

-

Integrate the peak areas of the selected ions for the derivatized analyte and internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of acetamide in the unknown samples by interpolating their peak area ratios on the calibration curve.

The logical relationship for quantification using an internal standard is depicted in the following diagram:

Other Potential Applications

While the primary use of this compound is as an internal standard, its properties as a stable isotope-labeled compound lend it to other research applications, particularly in metabolic studies.

Metabolic Tracer Studies

This compound can be used as a tracer to investigate the metabolic fate of acetamide in biological systems. By introducing this compound into a cell culture, animal model, or even in human studies, researchers can track the incorporation of the deuterium label into various metabolites. This allows for the elucidation of metabolic pathways and the identification of novel biotransformation products. For example, a study on the antitumor agent caracemide, which contains a methylcarbamoyl moiety, utilized a deuterated analog to trace the metabolic fate of this functional group.[3] Although this study did not use this compound directly, it highlights the principle of using deuterated compounds to follow the course of specific chemical groups within a biological system.

The general workflow for a metabolic tracer study is outlined below:

Conclusion

This compound is a valuable and commercially available tool for researchers in various scientific disciplines. Its primary and most well-established application is as an internal standard for the accurate and precise quantification of acetamide by mass spectrometry. The detailed experimental protocol provided in this guide offers a practical framework for its implementation in analytical workflows. Furthermore, the potential for this compound to be used as a metabolic tracer opens up avenues for investigating the biotransformation of acetamide and related compounds. As analytical techniques continue to advance, the utility of stable isotope-labeled compounds like this compound in providing high-quality, reliable data will remain of paramount importance in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the metabolic fate of caracemide, an experimental antitumor agent, in the rat. Evidence for the release of methyl isocyanate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Acetamide-d5 in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamide-d5, the deuterated analog of acetamide, is a valuable compound in various research and development applications, including as an internal standard in mass spectrometry-based studies and in the investigation of kinetic isotope effects. A thorough understanding of its solubility in common laboratory solvents is crucial for its effective use in experimental design, formulation development, and analytical method validation. This technical guide provides a comprehensive overview of the solubility of this compound, including a compilation of available data, a discussion on the effects of deuteration on solubility, and a detailed experimental protocol for solubility determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

| Property | Value |

| Chemical Formula | C₂D₅NO |

| Molecular Weight | 64.10 g/mol |

| Appearance | Colorless solid |

| Melting Point | 79-81 °C |

| Boiling Point | 221.2 °C (decomposes) |

| CAS Number | 33675-83-1 |

Solubility of this compound

Factors Influencing Solubility

The solubility of a solid in a liquid solvent is governed by several factors, including the polarity of both the solute and the solvent ("like dissolves like"), temperature, and the presence of any intermolecular forces such as hydrogen bonding. Acetamide is a polar molecule capable of acting as both a hydrogen bond donor and acceptor, which dictates its high solubility in polar protic solvents.

Effect of Deuteration on Solubility

The substitution of hydrogen with deuterium can subtly influence the physicochemical properties of a molecule. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in intermolecular interactions and, consequently, solubility. However, for most organic compounds, the difference in solubility between the deuterated and non-deuterated forms is generally small. In some cases, deuteration can lead to a slight increase in solubility, while in others, a slight decrease is observed. For practical purposes, the solubility of this compound is expected to be very similar to that of non-deuterated acetamide.

Solubility Data in Common Laboratory Solvents

| Solvent | Chemical Formula | Solubility of Acetamide ( g/100 mL) | Estimated Solubility of this compound ( g/100 mL) | Qualitative Solubility of Acetamide |

| Water | H₂O | 200[1][2] | ~200 | Very Soluble[3] |

| Ethanol | C₂H₅OH | 50[1] | ~50 | Soluble[1] |

| Methanol | CH₃OH | Data not available | Likely high | Soluble[2] |

| Acetone | C₃H₆O | Data not available | Moderately soluble | Data not available |

| Dichloromethane | CH₂Cl₂ | Data not available | Slightly soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data not available | Likely high | Soluble |

| Chloroform | CHCl₃ | Data not available | Soluble | Soluble[3] |

| Pyridine | C₅H₅N | 16.7[1] | ~16.7 | Soluble[1] |

Disclaimer: The estimated solubility values for this compound are based on the solubility of non-deuterated acetamide and the general understanding that deuteration has a minimal effect on solubility. For precise applications, experimental determination is recommended.

Experimental Protocol for Solubility Determination

Principle of the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent. The principle involves creating a saturated solution of the compound by agitating an excess amount of the solid in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then measured, providing the solubility value at that specific temperature.

Materials and Equipment

-

This compound

-

Selected laboratory solvents (e.g., water, ethanol, methanol, etc.)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a calibrated UV-Vis spectrophotometer)

Step-by-Step Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary for the analytical method.

-

Addition of Excess Solute: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial.

-

Addition of Solvent: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. For finer particles, centrifuge the vial at a moderate speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Attach a syringe filter to the syringe and filter the aliquot into a clean vial to remove any remaining undissolved particles.

-

Dilution (if necessary): Depending on the concentration of the saturated solution and the linear range of the analytical instrument, accurately dilute the filtered supernatant with the same solvent.

-

Quantification: Analyze the concentration of this compound in the diluted or undiluted sample using a pre-calibrated analytical method.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. Express the solubility in appropriate units (e.g., g/100 mL or mg/mL).

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Conclusion

This technical guide provides a thorough overview of the solubility of this compound in common laboratory solvents, addressing the needs of researchers and professionals in the fields of science and drug development. While precise quantitative data for the deuterated form is limited, the provided data for non-deuterated acetamide offers a reliable starting point for experimental design. The detailed shake-flask method protocol and workflow diagram serve as a practical resource for the in-house determination of solubility, ensuring accurate and reproducible results for critical research applications.

References

An In-Depth Technical Guide to the Theoretical and Experimental Mass of Acetamide-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental mass of Acetamide-d5 (Perdeuteroacetamide), a deuterated isotopologue of acetamide. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.

Introduction to this compound

This compound, with the chemical formula CD₃COND₂, is a stable, non-radioactive isotopologue of acetamide where all five hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool in a variety of scientific applications, including as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). Its use as a tracer allows for the elucidation of metabolic pathways and reaction mechanisms without the need for radiolabeling.

Theoretical vs. Experimental Mass

The distinction between theoretical and experimental mass is fundamental in analytical chemistry. The theoretical mass is calculated from the molecular formula using the atomic mass of the most abundant isotopes of its constituent elements. In contrast, the experimental mass is determined through analytical techniques, most commonly mass spectrometry, which measures the mass-to-charge ratio (m/z) of an ion.

Data Presentation: A Comparative Analysis

The following table summarizes the theoretical and expected experimental mass of this compound.

| Parameter | Value | Source/Method |

| Theoretical Molecular Weight | 64.10 g/mol | Calculated using standard atomic weights.[1][2][3] |

| Theoretical Monoisotopic Mass | 64.098 u | Calculated using the mass of the most abundant isotopes (¹²C, ¹⁶O, ¹⁴N, ²H).[4] |

| Theoretical Exact Mass | 64.068497 u | A more precise calculation of the monoisotopic mass.[5] |

| Expected Experimental Mass (m/z) | ~64 | Based on the expected observation of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ in mass spectrometry. |

Experimental Protocol: Determination of Mass by Gas Chromatography-Mass Spectrometry (GC-MS)

The experimental mass of this compound can be determined using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a detailed methodology based on established protocols for the analysis of acetamide and its isotopologues.

Materials and Reagents

-

This compound standard

-

High-purity solvent (e.g., methanol or acetonitrile)

-

Inert gas for GC (e.g., Helium)

Instrumentation

-

Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-1 or equivalent).

-

Mass Spectrometer (MS) detector, capable of electron ionization (EI) and with a mass analyzer (e.g., quadrupole or time-of-flight).

Sample Preparation

-

Prepare a stock solution of this compound in the chosen high-purity solvent at a concentration of approximately 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of approximately 10 µg/mL.

GC-MS Analysis

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Hold: Maintain at 200 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 30-100

-

Data Analysis

The resulting mass spectrum for this compound is expected to show a molecular ion peak ([M]⁺˙) at approximately m/z 64. The exact measured m/z value from a high-resolution mass spectrometer would constitute the experimental mass. For context, in studies using acetamide-d3 as an internal standard, its molecular ion is observed at m/z 62.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the determination of the experimental mass of this compound.

Conclusion

The theoretical mass of this compound is well-established and can be calculated with high precision. The experimental determination of its mass, typically through mass spectrometry, is expected to yield a value for the molecular ion that is consistent with the theoretical monoisotopic mass. The detailed protocol provided in this guide offers a robust method for researchers to verify the mass and purity of this compound in their own laboratories, ensuring the accuracy and reliability of their experimental results.

References

- 1. ez.restek.com [ez.restek.com]

- 2. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. db-thueringen.de [db-thueringen.de]

- 4. Human Metabolome Database: Predicted GC-MS Spectrum - Acetamide GC-MS (Non-derivatized) - 70eV, Positive (HMDB0031645) [hmdb.ca]

- 5. Human Metabolome Database: Predicted GC-MS Spectrum - Acetamide GC-MS (Non-derivatized) - 70eV, Positive (HMDB0031645) [hmdb.ca]

Methodological & Application

Application Note: High-Throughput Quantification of Acetamide in Biological Matrices Using Acetamide-d5 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetamide is an organic compound with a wide range of industrial applications, but it is also a known carcinogen.[1] Its presence as a potential impurity in pharmaceuticals and a contaminant in various environmental and biological samples necessitates sensitive and accurate quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high selectivity and sensitivity.[2][3] The use of a stable isotope-labeled internal standard (SIL-IS), such as Acetamide-d5, is crucial for achieving the highest levels of accuracy and precision by compensating for variability in sample preparation, matrix effects, and instrument response.[2][4][5]

This application note provides a detailed protocol for the quantification of acetamide in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS. The methodology is designed to be robust, reproducible, and suitable for high-throughput analysis in a drug development or clinical research setting.

Principle

The principle of this method is based on stable isotope dilution analysis. A known concentration of this compound is spiked into the unknown samples, calibration standards, and quality control samples. The samples are then processed to remove proteins and other interferences. The extract is analyzed by LC-MS/MS, and the analyte (acetamide) is identified and quantified based on its specific precursor-to-product ion transition in multiple reaction monitoring (MRM) mode. The ratio of the peak area of acetamide to the peak area of this compound is used to construct a calibration curve and determine the concentration of acetamide in the unknown samples. This ratiometric measurement corrects for potential variations during the analytical process.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of acetamide using this compound as an internal standard. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.5 - 50 µg/g |

| Lower Limit of Quantification (LLOQ) | 0.5 µg/g |

| Correlation Coefficient (r²) | > 0.995 |

| Inter-assay Precision (%CV) | < 15% |

| Inter-assay Accuracy (%Bias) | ± 15% |

| Matrix Effect | Minimal |

| Recovery | Consistent and reproducible |

Table 2: LC-MS/MS Parameters

| Parameter | Setting |

| LC System | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | |

| Acetamide | 60.2 -> 43.2 (Quantifier), 60.2 -> 26.1 (Qualifier) |

| This compound | 65.2 -> 46.2 (Quantifier) |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Acetamide Stock Solution (1 mg/mL): Accurately weigh 10 mg of acetamide and dissolve it in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the acetamide stock solution with a 50:50 mixture of methanol and water to create calibration standards with concentrations ranging from 0.5 µg/mL to 50 µg/mL.

-

Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 10 µg/mL.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (10 µg/mL this compound) to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

-

Set up the LC-MS/MS system with the parameters outlined in Table 2.

-

Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 15 minutes.

-

Create a sequence table with the calibration standards, quality control samples, and unknown samples.

-

Inject the samples and acquire the data in MRM mode.

Data Processing and Quantification

-

Integrate the peak areas for the quantifier and qualifier ions for both acetamide and this compound.

-

Calculate the peak area ratio of the acetamide quantifier to the this compound quantifier.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Perform a linear regression analysis with a 1/x² weighting.

-

Determine the concentration of acetamide in the unknown and quality control samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

References

Protocol for the Preparation of Acetamide-d5 Standard Solutions

Application Note

This document provides a comprehensive protocol for the preparation of Acetamide-d5 standard solutions, intended for use by researchers, scientists, and drug development professionals. This compound is a deuterated analog of acetamide and is commonly utilized as an internal standard in quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) applications. The use of a stable isotope-labeled internal standard like this compound is a robust method to correct for variations during sample preparation and analysis, thereby enhancing the accuracy and precision of quantification.

This protocol outlines the necessary materials, safety precautions, and step-by-step procedures for preparing stock, intermediate, and working standard solutions of this compound. Adherence to this protocol will ensure the consistent and reliable preparation of standard solutions for various analytical applications.

Materials and Equipment

Chemicals and Reagents

| Substance | Grade | Supplier | Notes |

| This compound | ≥98% isotopic purity | Commercially available | Solid, crystalline powder. |

| Methanol (MeOH) | HPLC or LC-MS grade | Commercially available | Primary solvent for stock and working solutions. |

| Acetonitrile (ACN) | HPLC or LC-MS grade | Commercially available | Alternative solvent. |

| Deionized Water | Type I or equivalent | Laboratory supply | For preparation of aqueous solutions if required. |

Equipment

| Equipment | Specification |

| Analytical Balance | 4- or 5-place, calibrated |

| Volumetric Flasks | Class A (various sizes, e.g., 10 mL, 25 mL, 50 mL, 100 mL) |

| Pipettes | Calibrated, adjustable volume (e.g., 10-100 µL, 100-1000 µL, 1-10 mL) |

| Pipette Tips | Appropriate for pipettes |

| Vials | Amber glass or polypropylene, with screw caps |

| Vortex Mixer | Standard laboratory grade |

| Sonicator | Optional, to aid dissolution |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling chemicals.

-

Ventilation: All handling of solid this compound and preparation of concentrated solutions should be performed in a well-ventilated laboratory or under a chemical fume hood.

-

Material Safety Data Sheet (MSDS): Review the MSDS for this compound and all solvents before starting any work. Acetamide is suspected of causing cancer[1].

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)

-

Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare it.

-

Weigh this compound: Accurately weigh approximately 10 mg of this compound solid into the tared weighing boat. Record the exact weight.

-

Transfer to Volumetric Flask: Carefully transfer the weighed this compound to a 10 mL Class A volumetric flask.

-

Dissolve: Add approximately 7-8 mL of methanol to the volumetric flask. Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.

-

Dilute to Volume: Once the solid is completely dissolved, bring the solution to the 10 mL mark with methanol.

-

Homogenize: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

-

Label and Store: Transfer the stock solution to a properly labeled amber glass vial. The label should include the compound name (this compound Stock Solution), concentration (1 mg/mL), preparation date, and initials of the preparer. Store the stock solution at 2-8°C.

Preparation of Intermediate Standard Solutions

Intermediate standard solutions are prepared by diluting the stock solution. The following table provides an example for preparing a 100 µg/mL intermediate solution.

| Parameter | Value |

| Starting Solution | 1 mg/mL Stock Solution |

| Final Concentration | 100 µg/mL |

| Volume of Stock Solution | 1 mL |

| Final Volume | 10 mL |

| Diluent | Methanol |

Procedure:

-

Pipette 1 mL of the 1 mg/mL this compound stock solution into a 10 mL Class A volumetric flask.

-

Dilute to the 10 mL mark with methanol.

-

Cap the flask and invert 15-20 times to ensure thorough mixing.

-

Transfer to a labeled vial and store at 2-8°C.

Preparation of Working Standard Solutions

Working standard solutions are prepared by further diluting the intermediate standard solution to the final concentrations required for the analytical assay. These solutions are often prepared fresh daily. The following table outlines a serial dilution scheme to generate a set of working standards.

| Working Standard Concentration (µg/mL) | Volume of 100 µg/mL Intermediate Solution (µL) | Final Volume (mL) | Diluent |

| 10 | 1000 | 10 | Methanol |

| 5 | 500 | 10 | Methanol |

| 1 | 100 | 10 | Methanol |

| 0.5 | 50 | 10 | Methanol |

| 0.1 | 10 | 10 | Methanol |

Procedure for preparing the 10 µg/mL working standard:

-

Pipette 1000 µL (1 mL) of the 100 µg/mL intermediate standard solution into a 10 mL Class A volumetric flask.

-

Dilute to the 10 mL mark with methanol.

-

Cap the flask and invert 15-20 times to mix thoroughly.

-

Use this working solution directly or proceed to prepare lower concentrations.

Data Presentation

Summary of Standard Solution Properties

| Property | This compound |

| Chemical Formula | CD₃COND₂[2][3] |

| Molecular Weight | 64.10 g/mol [2][3] |

| CAS Number | 33675-83-1[2] |

| Isotopic Purity | ≥98 atom % D |

| Appearance | White solid[3] |

| Melting Point | 78-80 °C[4][5] |

| Boiling Point | 221 °C[4][5] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol[5]. |

| Storage (Solid) | Room temperature, protect from moisture[2][3]. |

| Storage (Solution) | 2-8°C for stock solutions; working solutions prepared fresh. |

Diagrams

Workflow for this compound Standard Solution Preparation

Caption: Workflow for preparing this compound standard solutions.

Logical Relationship of Standard Solutions

Caption: Hierarchy of this compound standard solution preparation.

References

- 1. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]

- 2. reddit.com [reddit.com]

- 3. benchchem.com [benchchem.com]

- 4. andyjconnelly.wordpress.com [andyjconnelly.wordpress.com]

- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Acetamide-d5 Derivatives in Quantitative Proteomics

Introduction

In the field of quantitative proteomics, the precise measurement of protein abundance is crucial for understanding cellular processes, identifying disease biomarkers, and evaluating drug efficacy. Stable isotope labeling coupled with mass spectrometry has become a cornerstone for accurate protein quantification. While metabolic labeling methods like SILAC (Stable Isotope Labeling by Amino acids in Cell Culture) are powerful, they are not universally applicable, especially for primary cells, tissues, or organisms that cannot be metabolically labeled.[1][2][3] Chemical labeling strategies provide a versatile alternative by introducing isotopic tags to proteins or peptides in vitro.

This application note focuses on the use of deuterated acetamide derivatives, specifically d5-iodoacetanilide, as a chemical labeling reagent for the relative quantification of proteins. This method leverages the specific reaction of iodoacetamide with the thiol group of cysteine residues to introduce a "heavy" (d5) or "light" (d0) tag.[4][5] By comparing the mass spectrometry signal intensities of the heavy- and light-labeled peptides, the relative abundance of cysteine-containing proteins between different samples can be determined.[6][7]

Principle of the Method

The core of this quantitative strategy lies in the differential labeling of cysteine residues. Two protein samples to be compared (e.g., control vs. treated) are processed separately. After protein extraction and reduction of disulfide bonds to free the cysteine thiols, one sample is alkylated with a light (d0) version of an iodoacetamide derivative, while the other is alkylated with its deuterated, heavy (d5) counterpart. The mass difference of 5 Daltons allows for the differentiation of the peptides from the two samples in a mass spectrometer.[4] Following the labeling step, the two samples are combined, digested into peptides, and analyzed by LC-MS/MS. The relative quantification is achieved by comparing the peak intensities of the isotopically distinct peptide pairs.

Advantages of Cysteine Alkylation with Deuterated Acetamide Derivatives:

-

Applicability: This method can be applied to virtually any protein sample, including those from tissues and clinical specimens, where metabolic labeling is not feasible.[7]

-

Specificity: Iodoacetamide derivatives specifically target cysteine residues, which are relatively low in abundance, simplifying the resulting mass spectra.

-

Cost-Effective: Compared to some other labeling reagents, deuterated iodoacetamide derivatives can be a more economical choice.[6]

-

Compatibility: The labeling protocol is readily integrated into standard proteomics workflows.[6][7]

Limitations:

-

Cysteine Dependence: Only proteins containing cysteine residues can be quantified.

-

In Vitro Labeling: As with other chemical labeling methods, samples are mixed after protein extraction and labeling, which can introduce variability compared to metabolic labeling where samples are mixed at the cell culture stage.[1][8]

Experimental Protocols

Protocol 1: Relative Quantification of Proteins using d0/d5-Iodoacetanilide Labeling

This protocol outlines the key steps for the relative quantification of two protein samples using light (d0) and heavy (d5) iodoacetanilide.

Materials:

-

Protein samples (e.g., cell lysates, tissue homogenates)

-

Lysis buffer (e.g., RIPA buffer)

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Alkylating agents: 2-iodo-N-phenylacetamide (d0-iodoacetanilide) and 2-iodo-N-phenyl-d5-acetamide (d5-iodoacetanilide)

-

Quenching reagent (e.g., DTT)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate

-

Solvents for LC-MS: Acetonitrile (ACN), Formic acid (FA), Water (LC-MS grade)

-

Desalting columns (e.g., C18 StageTips)

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells or tissues in a suitable lysis buffer to extract total protein.

-

Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

-

-

Reduction of Disulfide Bonds:

-

Take an equal amount of protein from each sample (e.g., 100 µg).

-

Add a reducing agent to a final concentration of 10 mM TCEP.

-

Incubate at 60°C for 30 minutes.

-

-

Alkylation with d0/d5-Iodoacetanilide:

-

To the "light" sample, add d0-iodoacetanilide to a final concentration of 20 mM.

-

To the "heavy" sample, add d5-iodoacetanilide to a final concentration of 20 mM.

-

Incubate both samples in the dark at room temperature for 1 hour.

-

-

Quenching the Reaction:

-

Add DTT to a final concentration of 20 mM to quench the excess iodoacetanilide.

-

Incubate for 15 minutes at room temperature.

-

-

Sample Pooling and Protein Precipitation:

-

Combine the "light" and "heavy" labeled protein samples.

-

Precipitate the combined proteins using a method like acetone precipitation. Add 4 volumes of ice-cold acetone, incubate at -20°C for 2 hours, and centrifuge to pellet the proteins.

-

-

In-solution or In-gel Digestion:

-

Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate).

-

Dilute the urea to less than 2 M with 100 mM ammonium bicarbonate.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the peptide mixture with formic acid.

-

Desalt the peptides using C18 StageTips or a similar solid-phase extraction method.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried, desalted peptides in a loading buffer (e.g., 2% ACN, 0.1% FA).

-

Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

-

-

Data Analysis:

-

Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of the d0 and d5 labeled peptide pairs.

-

Data Presentation

Table 1: Hypothetical Quantitative Data for Differentially Expressed Cysteine-Containing Proteins

| Protein ID | Gene Name | Protein Name | Ratio (Heavy/Light) | p-value | Regulation |

| P04406 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | 1.05 | 0.89 | Unchanged |

| P62258 | ACTG1 | Actin, cytoplasmic 2 | 0.98 | 0.92 | Unchanged |

| P14618 | PKM | Pyruvate kinase PKM | 2.54 | 0.01 | Up-regulated |

| Q06830 | PRDX1 | Peroxiredoxin-1 | 0.45 | 0.02 | Down-regulated |

| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 1.12 | 0.75 | Unchanged |

Visualizations

Caption: Workflow for quantitative proteomics using d0/d5-iodoacetanilide labeling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Metabolic labeling of proteins for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Acetamide-d5 in Metabolite Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive analysis of small molecule metabolites in biological systems, is a powerful tool in life sciences and drug development. Accurate quantification of metabolites is crucial for understanding disease mechanisms, identifying biomarkers, and assessing drug efficacy and toxicity. The use of stable isotope-labeled internal standards is a gold standard technique to improve the precision and accuracy of quantitative metabolomics studies, particularly those employing mass spectrometry (MS).

Acetamide-d5, the deuterated analog of acetamide, serves as an excellent internal standard for the quantification of primary metabolites, such as short-chain amides and related compounds. Its chemical properties are nearly identical to its non-labeled counterpart, but its increased mass allows for clear differentiation in MS-based analyses. This ensures that variations arising from sample preparation, injection volume, and instrument response are effectively normalized, leading to more reliable and reproducible data.

These application notes provide detailed protocols for the use of this compound as an internal standard in LC-MS/MS-based metabolite profiling, as well as its application as a tracer to study metabolic pathways.

Key Applications of this compound in Metabolomics

-

Internal Standard for Quantitative Metabolomics: this compound is primarily used as an internal standard to accurately quantify acetamide and other small, polar metabolites in various biological matrices, including plasma, urine, cell culture media, and tissue extracts. By spiking a known concentration of this compound into samples at the beginning of the sample preparation workflow, variations introduced during extraction, derivatization, and analysis can be corrected.

-

Metabolic Flux Analysis: As a stable isotope-labeled compound, this compound can be used as a tracer to investigate metabolic pathways. By introducing this compound into a biological system (e.g., cell culture), researchers can track the incorporation of the deuterium labels into downstream metabolites. This provides valuable insights into the activity of specific metabolic routes, such as nitrogen metabolism and the utilization of short-chain carbon compounds. Some bacteria can utilize acetamide as a source of nitrogen and carbon through the action of the enzyme amidase, which hydrolyzes acetamide to acetate and ammonia[1][2][3][4].

Data Presentation: Representative Quantitative Analysis

Table 1: Representative Quantitative Results for Acetamide in Human Plasma using this compound as an Internal Standard.

| Sample ID | Peak Area (Acetamide) | Peak Area (this compound) | Response Ratio (Analyte/IS) | Calculated Concentration (µM) |

| Blank | 1,205 | 1,512,345 | 0.0008 | Below LLOQ |

| LLOQ (1 µM) | 15,342 | 1,498,765 | 0.0102 | 1.0 |

| QC Low (5 µM) | 78,910 | 1,520,110 | 0.0519 | 5.1 |

| QC Mid (50 µM) | 765,432 | 1,505,890 | 0.5083 | 49.8 |

| QC High (150 µM) | 2,289,567 | 1,499,543 | 1.5268 | 151.2 |

| Sample 1 | 345,678 | 1,510,987 | 0.2288 | 22.5 |

| Sample 2 | 512,345 | 1,495,678 | 0.3426 | 33.7 |

| Sample 3 | 187,654 | 1,523,456 | 0.1232 | 12.1 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; IS: Internal Standard.

Experimental Protocols

Protocol 1: Quantitative Analysis of Acetamide in Human Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol describes the steps for sample preparation and LC-MS/MS analysis for the quantification of acetamide in human plasma.

Materials:

-

Human plasma samples (collected with EDTA)

-

This compound (Internal Standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge (capable of 4°C)

-

LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

-

Preparation of Internal Standard Spiking Solution:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a working internal standard spiking solution of 10 µg/mL in 50% methanol/water.

-

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the 10 µg/mL this compound internal standard spiking solution to each plasma sample.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of 5% acetonitrile in water with 0.1% formic acid.

-

Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: HILIC column (e.g., SeQuant ZIC-pHILIC, 2.1 x 100 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 95% B to 40% B over 5 minutes, hold at 40% B for 2 minutes, then return to 95% B and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Acetamide: Precursor ion (m/z) 60.1 -> Product ion (m/z) 44.1

-